2-Ethyl-2-methyloxane-4-thiol
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Overview
Description
2-Ethyl-2-methyloxane-4-thiol is an organic compound with the molecular formula C8H16OS. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group, which imparts unique chemical properties to these compounds . This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyloxane-4-thiol can be achieved through several methods. One common approach involves the reaction of an alkyl halide with a thiol reagent under basic conditions. For instance, the reaction of 2-ethyl-2-methyloxane with hydrogen sulfide (H2S) in the presence of a base like sodium hydroxide (NaOH) can yield this compound .
Industrial Production Methods: Industrial production of thiols often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired thiol compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products:
Oxidation: Disulfides
Substitution: Various substituted thiol derivatives
Scientific Research Applications
2-Ethyl-2-methyloxane-4-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxane-4-thiol involves its interaction with various molecular targets. The sulfhydryl group can form covalent bonds with metal ions and other electrophilic species. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Thiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Thiazole: Another sulfur-containing heterocycle known for its biological activity.
Uniqueness: 2-Ethyl-2-methyloxane-4-thiol is unique due to its specific structure, which combines the properties of an oxane ring with a thiol group.
Properties
Molecular Formula |
C8H16OS |
---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2-ethyl-2-methyloxane-4-thiol |
InChI |
InChI=1S/C8H16OS/c1-3-8(2)6-7(10)4-5-9-8/h7,10H,3-6H2,1-2H3 |
InChI Key |
ONJHELOLFGMKQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)S)C |
Origin of Product |
United States |
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